molecular formula C18H21N7O B6582425 N-(2-ethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1060205-35-7

N-(2-ethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

货号: B6582425
CAS 编号: 1060205-35-7
分子量: 351.4 g/mol
InChI 键: PDKFNCRYPIQCBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a piperazine-1-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine heterocycle and an N-(2-ethylphenyl) substituent. These compounds are frequently explored for their interactions with central nervous system (CNS) targets, kinases, and epigenetic regulators .

属性

IUPAC Name

N-(2-ethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-14-5-3-4-6-15(14)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKFNCRYPIQCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-ethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a triazolo-pyridazine structure, which is known for its diverse biological activities. The molecular formula is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of approximately 304.37 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : It has been suggested that similar triazole derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses and cell proliferation .
  • Anticancer Activity : Compounds with similar structures have shown promising anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects by acting as selective serotonin reuptake inhibitors (SSRIs) and modulating neurotransmitter systems .

Biological Activity Data

A summary of the biological activities reported for related compounds is provided in the table below:

Activity IC50 Value (µM) Reference
Inhibition of p38 MAPK0.5
Anticancer (HCT-116)6.2
Neuroprotection (5-HT uptake)0.03

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of triazole derivatives, this compound was tested against various cancer cell lines. The compound exhibited significant cytotoxicity against colon carcinoma cells (HCT-116), with an IC50 value of 6.2 µM, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds highlighted that they could effectively inhibit serotonin reuptake at low concentrations (IC50 = 0.03 µM). This suggests that the compound may have applications in treating neurodegenerative diseases .

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that compounds containing the triazolo-pyridazine moiety exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

1.2 Anti-inflammatory Properties

N-(2-ethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has shown anti-inflammatory effects in preclinical models. The compound acts by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Case Studies

3.1 Synthesis and Evaluation

A notable study involved the synthesis of several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxicity against different cancer cell lines, revealing structure-activity relationships that could guide future drug design efforts. The results indicated that modifications to the piperazine ring significantly affected biological activity, suggesting avenues for optimizing efficacy .

3.2 Clinical Implications

While most research remains preclinical, the promising results have led to discussions about advancing these compounds into clinical trials for conditions like breast cancer and chronic inflammatory diseases. The pharmacokinetic profiles and safety assessments are crucial next steps before human trials can commence.

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntitumorInhibits cancer cell growthInduces apoptosis
Anti-inflammatoryReduces inflammationInhibits pro-inflammatory cytokines
Kinase inhibitionModulates signaling pathwaysTargets p38 MAPK
CNS receptor modulationPotential anxiolytic effectsAffects neurotransmitter systems

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, emphasizing substituent differences and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Modifications References
Target Compound N-(2-ethylphenyl), piperazine-carboxamide C₂₀H₂₃N₇O 401.45 Ethylphenyl group at piperazine
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-Fluorophenyl-ethyl, piperidine-carboxamide C₁₉H₂₁FN₆O 368.42 Fluorine substitution; piperidine vs. piperazine
4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide Trifluoromethylphenyl, ethyl-triazolo C₁₉H₂₀F₃N₇O 419.40 CF₃ group enhances lipophilicity
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide Thiophene substituent C₁₄H₁₅N₇OS 329.38 Thiophene enhances π-stacking potential
N-(3-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Methylphenyl, methyl-triazolo C₁₄H₁₄N₆ 266.30 Simplified amine structure

Key Trends :

  • Electronic Effects : Fluorine in may enhance metabolic stability via reduced oxidative metabolism.
  • Ring Systems : Piperazine (target compound) offers greater conformational flexibility compared to piperidine in .

Pharmacological Activity Comparison

CNS Activity
  • Anxiolytic/Anti-Epileptic : N-substituted triazolo-pyridazines with aryl ethyl groups (e.g., ) show potent anxiolytic effects in rodent models, likely via GABAergic modulation .
  • BRD4 Bromodomain Inhibition : Derivatives with indole substituents (e.g., ) exhibit nM affinity for BRD4, a target in cancer and inflammation.
Antimicrobial Activity
  • Benzamide/Sulfonamide Derivatives : Methyl-substituted triazolo-pyridazines (e.g., ) demonstrate moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL).
Enzyme Inhibition
  • Lin28 Inhibition : The compound Lin28-1632 (3-methyl-triazolo-pyridazine) in inhibits Lin28 proteins at 80 µM, a target in regenerative medicine.

准备方法

Cyclization of Hydrazine Derivatives

Hydrazine derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions to form the triazolo-pyridazine ring. For example, ethyl ethoxycarbonylhydrazones undergo cyclization with primary amines at 80–100°C in ethanol, yielding 3-methyl-triazolo[4,3-b]pyridazine.

Table 1: Reaction Conditions for Triazolo-Pyridazine Core Synthesis

Starting MaterialReagentSolventTemperature (°C)Yield (%)Source
Ethyl ethoxycarbonylhydrazone2-hydroxyanilineEthanol8068
4-Chlorophenyl hydrazoneAcetic anhydrideToluene12072

Preparation of the Piperazine Intermediate

The piperazine component is synthesized via reductive alkylation or nucleophilic substitution. Patent data reveal two approaches:

Reductive Alkylation of Ethanolamines

Monoethanolamine and diethanolamine undergo cyclization under hydrogen pressure (0.1–10 MPa) with Cu-Co-Mo/Al₂O₃ catalysts at 80–350°C to form N-(2-hydroxyethyl)piperazine intermediates. These are further functionalized via chlorination or oxidation.

Nucleophilic Displacement

Piperazine reacts with ethyl bromide in dimethylformamide (DMF) at 60°C for 12 hours to yield N-ethylpiperazine, a precursor for carboxamide formation.

Table 2: Piperazine Intermediate Synthesis Parameters

MethodCatalystPressure (MPa)Temperature (°C)Yield (%)Source
Reductive alkylationCu-Co-Mo/Al₂O₃0.5–5.020085
Nucleophilic displacementNoneAmbient6078

Coupling of Triazolo-Pyridazine and Piperazine

The triazolo-pyridazine core is attached to piperazine via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

6-Chloro-triazolo[4,3-b]pyridazine reacts with piperazine in refluxing dioxane (110°C) for 24 hours, achieving 70–75% yield. Potassium carbonate is used as a base to deprotonate piperazine.

Palladium-Catalyzed Coupling

Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃) enable coupling at lower temperatures (80°C) with improved yields (82%).

Carboxamide Formation

The final step involves reacting 4-(triazolo[4,3-b]pyridazin-6-yl)piperazine with 2-ethylphenyl isocyanate:

Isocyanate Route

Piperazine derivatives react with 2-ethylphenyl isocyanate in dichloromethane (DCM) at 25°C for 6 hours. Triethylamine is added to scavenge HCl, yielding the carboxamide.

Carbonyldiimidazole (CDI) Activation

Alternative methods use CDI to activate the carboxylic acid derivative of 2-ethylphenylamine, followed by coupling with piperazine in tetrahydrofuran (THF) at 50°C.

Table 3: Carboxamide Coupling Efficiency

MethodReagentSolventTemperature (°C)Yield (%)Source
Isocyanate2-Ethylphenyl NCODCM2588
CDI activationCDI, 2-EthylphenylTHF5081

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is confirmed by:

  • HPLC : >98% purity (C18 column, acetonitrile/water mobile phase)

  • NMR : Characteristic peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂)

  • Mass Spectrometry : m/z 365.4 [M+H]⁺

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve SNAr reaction rates but require higher temperatures. Non-polar solvents (toluene) favor cyclization steps.

Catalytic Enhancements

Pd-based catalysts reduce coupling times from 24 to 8 hours while maintaining yields >80%.

Scalability

Kilogram-scale synthesis achieves 76% overall yield using continuous flow reactors for triazolo-pyridazine cyclization .

常见问题

Basic: What are the standard synthetic routes for this compound, and which reagents are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the construction of the triazolopyridazine core followed by piperazine-carboxamide coupling. Key steps include:

  • Triazolopyridazine formation : Cyclocondensation of hydrazine derivatives with dichloropyridazine precursors under reflux in aprotic solvents (e.g., DMF) .
  • Piperazine coupling : Use of carbodiimide crosslinkers (e.g., EDCI/HOBt) to attach the piperazine-carboxamide moiety to the triazolopyridazine core .
  • Critical reagents : Bis(2-chloroethyl)amine for piperazine ring alkylation , and K₂CO₃ as a base for nucleophilic substitutions .

Optimization Tip : Yields >70% are achieved by maintaining anhydrous conditions and using catalysts like DIPEA to suppress side reactions .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

  • ¹H/¹³C NMR : To verify proton environments (e.g., piperazine methylene groups at δ 2.5–3.5 ppm and triazole protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₄N₇O: 406.1984) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。